molecular formula C13H12O B042325 3-Phenoxytoluene CAS No. 3586-14-9

3-Phenoxytoluene

Cat. No.: B042325
CAS No.: 3586-14-9
M. Wt: 184.23 g/mol
InChI Key: UDONPJKEOAWFGI-UHFFFAOYSA-N
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Description

3-Phenoxytoluene (CAS: 3586-14-9), also known as 1-methyl-3-phenoxybenzene or m-tolyl phenyl ether, is a diaryl ether with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It is a clear, slightly yellow liquid with a boiling point of 271–273°C, a density of 1.051 g/mL, and a high logP value of 5.043, indicating significant hydrophobicity . Structurally, it consists of a methyl-substituted benzene ring linked via an ether bond to a second phenyl group.

Preparation Methods

Aluminum-Mediated Thermal Condensation

Reaction Mechanism and Conditions

The aluminum-mediated method involves heating phenol and m-cresol with aluminum metal or aluminum phenoxide-forming compounds (e.g., triethyl aluminum) at elevated temperatures (200–500°C). Aluminum reacts with phenolic hydroxyl groups to form intermediate aluminum phenoxides, which decompose to yield diaryl ethers . The overall reaction can be summarized as:

Phenol+m-Cresol+Al300400CThis compound+Diphenyl Ether+Alumina\text{Phenol} + \text{m-Cresol} + \text{Al} \xrightarrow{300–400^\circ \text{C}} \text{this compound} + \text{Diphenyl Ether} + \text{Alumina}

Key parameters include:

  • Mole ratio of phenol to m-cresol : A 3:1 ratio maximizes this compound yield (63%) while minimizing byproducts like di-(3-methylphenyl)ether (7%) .

  • Aluminum loading : Higher aluminum quantities (0.4 gram atoms) shift product distribution toward diphenyl ether (56%), whereas lower amounts (0.1 gram atoms) favor this compound (47%) .

  • Temperature : Optimal yields occur at 350°C, with prolonged heating at 375°C causing decomposition .

Experimental Data and Optimization

Table 1 summarizes product distributions under varying conditions:

Phenol:m-Cresol (mol)Al (gram atoms)Temp (°C)DPE (%)3-PT (%)DTE (%)
1.5:0.50.235028639
1.5:0.50.4350565113
0.5:0.50.137594744

DPE = Diphenyl ether; 3-PT = this compound; DTE = Di-(3-methylphenyl)ether .

The process avoids solvents by using excess phenolic reactants as reaction media, though inert hydrocarbons (e.g., toluene) aid in product recovery . Autoclave setups prevent volatilization and ensure safety during exothermic reactions.

Copper-Catalyzed Coupling Reactions

Methodology and Adaptability

While primarily used for synthesizing fluorinated analogs (e.g., 4-fluoro-3-phenoxytoluene), copper-catalyzed coupling offers a viable pathway for this compound by adapting substrates . The general reaction involves:

Aryl Bromide+Sodium PhenolateCu catalystDiaryl Ether\text{Aryl Bromide} + \text{Sodium Phenolate} \xrightarrow{\text{Cu catalyst}} \text{Diaryl Ether}

For non-fluorinated derivatives, substituting 3-bromotoluene for 3-bromo-4-fluorotoluene could yield this compound. Key conditions include:

  • Catalyst : Copper(I) or (II) oxides (0.005–0.05 mol per mole substrate) .

  • Solvent : Polar aprotic solvents like dimethylacetamide enhance reaction efficiency .

  • Temperature : 130–170°C under atmospheric pressure .

Performance and Limitations

In a fluorinated example, reacting 3-bromo-4-fluorotoluene with sodium phenolate in dimethylacetamide at 140–145°C yielded 81% 4-fluoro-3-phenoxytoluene . While direct data for non-fluorinated analogs is absent, analogous conditions are theoretically applicable. Challenges include controlling regioselectivity and minimizing homocoupling byproducts.

Comparative Analysis of Methods

Yield and Byproduct Management

  • Aluminum-mediated method : Higher this compound yields (63%) but generates significant diphenyl ether (28%) .

  • Copper-catalyzed method : Potential for cleaner reactions but requires optimization for non-fluorinated substrates .

Industrial Applicability

  • Aluminum process : Suitable for large-scale production due to straightforward reagent handling and solvent-free conditions .

  • Copper process : Limited by solvent costs and catalyst recovery but advantageous for specialized derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Insecticides
3-Phenoxytoluene serves as a crucial intermediate in the synthesis of several synthetic pyrethroids, including Fenvalerate, Cypermethrin, and Deltamethrin. These compounds are widely used as insecticides in agriculture. The oxidation of this compound can yield 3-phenoxybenzaldehyde, which is further processed into these insecticides. A notable method involves the single-step oxidation of this compound using molecular oxygen in the presence of specific catalysts, achieving selectivity for the aldehyde product .

2. Oxidation Processes
The oxidation process of this compound has been optimized using various catalysts. For instance, a study demonstrated the use of a titanium-vanadium-molybdenum phosphate catalyst that operates effectively at temperatures between 300°C and 500°C. This method yielded a conversion rate of approximately 21% with a selectivity of 75% towards 3-phenoxybenzaldehyde .

Polymer Science

1. Hole-Transporting Materials
this compound has been explored as a component in polymeric materials for organic light-emitting diodes (OLEDs). Its role as a hole-transporting material is significant; it has been integrated into polymers to enhance their optoelectronic properties. Research indicates that when used in thin films, it contributes to improved stability and performance of OLED devices .

2. Solvent Exposure Studies
Recent studies have examined the effects of this compound exposure on polymer thin films. These investigations focus on how the compound interacts with various polymer matrices, influencing their mechanical properties and stability under different environmental conditions .

Case Studies

Study Application Findings
US5693869AOxidation ProcessDeveloped an efficient method for oxidizing this compound to produce insecticide intermediates with high selectivity .
P450BM3 StudyEnzymatic HydroxylationInvestigated the electroenzymatic hydroxylation of this compound, showcasing its potential in biocatalysis for producing hydroxylated derivatives .
Polymer Thin FilmsOptoelectronic ApplicationsAnalyzed the deformation effects on polymer films when exposed to this compound, highlighting its impact on material properties .

Mechanism of Action

The mechanism of action of 3-phenoxytoluene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be metabolized by specific bacterial enzymes, leading to the formation of hydroxylated derivatives . These metabolic pathways are crucial for understanding its biodegradation and environmental impact.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Physical Properties of Diaryl Ethers

Compound Boiling Point (°C) Density (g/mL) logP Key Structural Feature
3-Phenoxytoluene 271–273 1.051 5.043 Methyl group at meta position
Diphenyl Ether 258 1.073 4.21 No substituents (C₆H₅-O-C₆H₅)
4,4’-Oxybis(methylbenzene) 285–287 1.02 4.8 Methyl groups at para positions
Benzyl Phenyl Ether 286 1.061 3.12 Benzyl group (CH₂-C₆H₅) linkage

Key Differences :

  • The methyl group in this compound enhances steric hindrance and electron-donating effects compared to unsubstituted diphenyl ether .
  • Substituted analogs like 4,4’-oxybis(methylbenzene) exhibit higher boiling points due to symmetry and intermolecular interactions .

Reactivity in Catalytic Hydrogenolysis

Table 2: Hydrogenolysis Products and Yields Over Ru-Ni₁₂P₅/S-15 Catalyst

Compound Conversion (%) Major Products (Yield %) Byproducts
This compound 92.3 Toluene (40.8%), m-Cresol (12.6%) 3-Methylcyclohexanol (traces)
4,4’-Oxybis(methylbenzene) 98.9 Toluene (35.8%), p-Cresol (37.6%) None detected
Diphenyl Ether 95.4 Phenol (62.1%), Benzene (20.3%) Cyclohexanol derivatives

Mechanistic Insights :

  • This compound undergoes direct cleavage of the ether bond via H⁻ attack on the methyl-substituted aromatic ring, yielding toluene and m-cresol .
  • In contrast, diphenyl ether produces phenol and benzene due to weaker steric hindrance .

Biodegradation Pathways

Table 3: Enzymatic Degradation of this compound by Hydrogenophaga atypical QY7-2

Enzyme Substrate Product Specific Activity (nmol/min/mg)
MdeAB This compound 3-Phenoxybenzenemethanol 113.8 ± 3.5
MdeD 3-Phenoxybenzenemethanol 3-Phenoxybenzaldehyde 673.4 ± 8.7
MdeC 3-Phenoxybenzaldehyde 3-Phenoxybenzoic Acid 274.5 ± 6.2

Comparison with Diphenyl Ether :

  • Diphenyl ether degradation typically involves hydroxylation at the para position, forming 4-hydroxybiphenyl, followed by ring cleavage .
  • The methyl group in this compound directs oxidation to the benzylic position, enabling side-chain metabolism .

Oxidation Behavior

Table 4: Oxidation Products of this compound vs. Diphenyl Ether

Oxidizing Agent This compound Products (Yield %) Diphenyl Ether Products (Yield %)
Co(OAc)₂/O₂ (12 bar) 3-Phenoxybenzaldehyde (29%), Acetates (21%) Diphenoquinone (major product)
KMnO₄ (stoichiometric) Halogenated derivatives (traces) 4-Hydroxybiphenyl (dominant)

Key Findings :

  • This compound’s methyl group complicates oxidation, leading to lower yields of aldehydes compared to unsubstituted analogs .
  • Electron-withdrawing substituents (e.g., in 3-phenoxyanisole) reduce electrocatalytic hydrogenolysis efficiency due to decreased solubility and electronic effects .

Table 5: Toxicity Profiles

Compound NOEL (mg/kg/day) Mutagenicity (Salmonella/E. coli) Chromosomal Aberrations
This compound 20 (females) Negative Negative
Diphenyl Ether 50 (rats) Negative Not studied

Safety Notes:

  • This compound is non-mutagenic but shows gender-specific toxicity in rats, with a lower NOEL for females .
  • Classified as UN 3082 (PG III) for transport due to moderate environmental hazards .

Biological Activity

3-Phenoxytoluene is an organic compound with the molecular formula C₁₃H₁₂O, recognized for its various biological activities and applications in synthetic chemistry. This article explores its biological activity, including enzymatic interactions, potential applications in drug metabolism, and its role as a probe compound in research.

  • Molecular Formula : C₁₃H₁₂O
  • Molecular Weight : 184.24 g/mol
  • Appearance : Colorless to light yellow clear liquid
  • Boiling Point : 272 °C
  • Specific Gravity : 1.05

Biological Activity Overview

This compound has been studied for its interaction with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. It has been shown to act as a substrate for certain P450 variants, demonstrating its potential utility in biocatalysis.

Enzymatic Interactions

A significant study examined the hydroxylation activity of this compound using cytochrome P450 BM3 variants. The research indicated that specific mutations in the enzyme could enhance its ability to hydroxylate this compound. For instance, the F275S mutation conferred activity on the 5H6 parent enzyme but resulted in decreased thermal stability (ΔT50 = -7°C) .

Enzyme VariantActivity on this compoundStability Change (ΔT50)
5H6Yes-7°C
21B3NoNot applicable

This finding highlights the balance between enzyme stability and activity, suggesting that engineered variants can be tailored for specific substrates like this compound.

Applications in Research

This compound serves as a valuable probe compound in studies of lignin depolymerization and hydrogenolysis mechanisms. In one study, it was used to investigate the cleavage of C–O linkages under hydrogenolytic conditions. The results demonstrated that this compound preferentially undergoes hydrogenolysis at specific carbon sites, leading to the formation of intermediate products such as benzene and toluene .

Hydrogenolysis Mechanism

The hydrogenolysis pathway for this compound was characterized by selective cleavage of α-C–O linkages, resulting in:

ProductYield (%)
Toluene88.0
PhenolVariable
Benzene20.3

This process illustrates the compound's utility in understanding complex biochemical reactions and its potential role as an intermediate in synthetic pathways.

Case Studies

  • Cytochrome P450 BM3 Variants : Research involving various mutants of cytochrome P450 BM3 demonstrated that specific substitutions could enhance the enzyme's ability to hydroxylate substrates like this compound while affecting thermal stability .
  • Lignin Depolymerization : The use of this compound in studies on lignin degradation has provided insights into efficient methods for biomass conversion, showcasing its relevance in renewable energy research .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 3-Phenoxytoluene, and how should researchers interpret key spectral data?

  • Methodological Answer : Use a combination of GC-MS (for purity assessment and molecular weight confirmation) and NMR spectroscopy (¹H and ¹³C) to identify structural features. The aromatic proton signals in the δ 6.5–7.5 ppm range (¹H NMR) and the ether linkage (C-O-C) at ~120–125 ppm (¹³C NMR) are critical markers. Cross-reference spectral data with literature reports to validate assignments .

Q. What are the primary synthetic routes for this compound, and what factors influence yield and purity in laboratory settings?

  • Methodological Answer : The Ullmann coupling reaction between 3-bromotoluene and phenol derivatives is a common synthesis route. Key factors include:

  • Catalyst selection (e.g., CuI for coupling efficiency).
  • Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
  • Temperature control (optimize between 120–150°C to avoid decomposition).
    Purity is improved via fractional distillation (bp 271–273°C) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Methodological Answer : Due to its flammability (bp >250°C) and potential toxicity, use fume hoods for volatile handling, wear nitrile gloves, and store at room temperature away from oxidizers. Refer to SDS guidelines for spill management and disposal (e.g., absorb with inert material like vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the oxidation of this compound to 3-Phenoxybenzaldehyde while minimizing by-product formation?

  • Methodological Answer :

  • Catalyst Screening : Test cobalt(II) acetate under O₂ flow (1–2 atm) at 80–100°C. Monitor reaction progress via TLC or HPLC to detect intermediates like 3-phenoxybenzyl alcohol.
  • By-Product Mitigation : Introduce radical inhibitors (e.g., BHT) to suppress over-oxidation to 3-phenoxybenzoic acid. Optimize reaction time (<6 hours) to limit acid formation .

Q. What methodologies are recommended for resolving contradictions in reported oxidation yields of this compound across studies?

  • Methodological Answer : Conduct a systematic reproducibility study comparing variables:

  • Catalyst loading (e.g., 0.5–5 mol% Co(OAc)₂).
  • Solvent effects (acetonitrile vs. acetic acid).
  • Oxygen pressure (1–5 atm).
    Use ANOVA to statistically analyze yield variability and identify critical parameters. Cross-validate findings with kinetic studies (e.g., Arrhenius plots) .

Q. How should researchers approach the identification and quantification of trace impurities in this compound samples using advanced chromatographic techniques?

  • Methodological Answer : Employ HPLC-PDA with a C18 column (acetonitrile/water gradient) to separate impurities. For quantification, calibrate against reference standards (e.g., 3-phenoxybenzyl alcohol). Use LC-MS/MS for structural elucidation of unknown peaks. Report limits of detection (LOD) and quantification (LOQ) .

Q. What are the critical considerations for ensuring reproducibility in benzylic hydrogen oxidation reactions involving this compound?

  • Methodological Answer : Standardize:

  • Reagent Purity : Use freshly distilled solvents and ≥98% pure substrates (verified by GC).
  • Catalyst Activation : Pre-dry Co(OAc)₂ at 110°C to remove hydration water.
  • Oxygen Flow Rate : Maintain 10–15 mL/min via mass flow controller.
    Document all parameters in a detailed SOP for cross-lab validation .

Q. How can isotopic labeling studies clarify the mechanistic pathway of this compound oxidation?

  • Methodological Answer : Synthesize deuterated this compound (C₆D₅-O-C₆H₄-CD₃) to track hydrogen abstraction sites. Use GC-IRMS to analyze isotopic distribution in products. Compare kinetic isotope effects (KIE) to distinguish radical vs. ionic mechanisms .

Q. Data Analysis & Research Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound derivatives?

  • Methodological Answer : Apply multivariate regression to correlate reaction parameters (temperature, catalyst loading) with yield outcomes. Use principal component analysis (PCA) to identify outlier experiments. Report confidence intervals (95%) for mean yield values .

Q. How should researchers structure appendices to support reproducibility in publications on this compound chemistry?

  • Methodological Answer : Include:
  • Raw Data Tables : NMR/GC peak integrations, reaction condition permutations.
  • Instrument Calibration Logs : Detector sensitivity thresholds, column specifications.
  • Error Analysis : Detailed uncertainty calculations for yields and purity.
    Reference appendices in the main text to maintain readability .

Properties

IUPAC Name

1-methyl-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDONPJKEOAWFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027537
Record name 1-Methyl-3-phenoxybenzene
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-14-9
Record name 3-Phenoxytoluene
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Record name 1-Methyl-3-phenoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-phenoxy-
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Record name 1-Methyl-3-phenoxybenzene
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Record name Phenyl m-tolyl ether
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Record name 3-PHENOXYTOLUENE
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Synthesis routes and methods I

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
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m-phenoxyphenyl trichloromethane
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nuclear-chlorinated products
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sulfenamide
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Synthesis routes and methods II

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 120 ml of benzene was charged in the autoclave to dissolve an oil layer. An insoluble matter was filtered out. After washing with 30 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 120 ml of water three times and then separated from water. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the product contained 98.5% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.5% of unreacted 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.2%.
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120 mL
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Synthesis routes and methods III

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 97.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 1.0% of starting material 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.1%. The amount of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether formed probably due to the replacement of fluorine atom with hydrogen atom was only less than 0.5%.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
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0 (± 1) mol
Type
reactant
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[Compound]
Name
starting material
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100 mL
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Synthesis routes and methods IV

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 98.5% of intended 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.3% of starting material 3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophy alcohol formed by ether bond cleavage were each less than 0.2%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
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Reaction Step Three
Quantity
100 mL
Type
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Yield
98%

Synthesis routes and methods V

Procedure details

An oily product was obtained by carrying out the post-treatment in the same manner as in Example 5. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 99.2% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.1% of unreacted starting 3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.3%. The amount of the obtained oily product was 26.0 g and the yield was 95.1%.
Quantity
0 (± 1) mol
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reactant
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Name
3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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